Pyroglutamyl-asparaginamide
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Description
Pyroglutamyl-asparaginamide is a peptide that is derived from the cyclization of the free amino group of glutamic acid or glutamine . It is a ubiquitous but understudied natural amino acid derivative . It is also known as PCA, 5-oxoproline, or pidolic acid .
Synthesis Analysis
The synthesis of pyroglutamyl peptides involves the cyclization of N-terminal glutamine . This modification is typical for proteins like immunoglobulins, especially IgGs, which often contain glutamine at the amino terminus of the heavy chain . In a study, it was found that pyroglutamyl ethyl esterified oligopeptides were synthesized and their levels were determined in commercial sake samples .
Chemical Reactions Analysis
Pyroglutamic acid (pGlu), a product of the cyclization of N-terminal glutamine, is one of the common modifications found at the N-termini of proteins . This chemical modification is typical for proteins like immunoglobulins, especially IgGs, since they often contain glutamine at the amino terminus of the heavy chain .
Physical And Chemical Properties Analysis
Pyroglutamic acid, also known as PCA, 5-oxoproline, or pidolic acid, is a natural amino acid derivative in which the free amino group of glutamic acid or glutamine cyclizes to form a lactam . The names of pyroglutamic acid conjugate base, anion, salts, and esters are pyroglutamate, 5-oxoprolinate, or pidolate .
Future Directions
Pyroglutamyl aminopeptidase 1 (PGP-1) is a potential molecular target toward diagnosing and treating inflammation . This viewpoint provides opinions on PGP-1 as a promising novel target of inflammation . Another study suggests that pyroglutamyl-asparaginamide may serve as a modality for the treatment of atopic dermatitis .
properties
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(14)3-5(8(11)16)13-9(17)4-1-2-7(15)12-4/h4-5H,1-3H2,(H2,10,14)(H2,11,16)(H,12,15)(H,13,17)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBHKWYBOQECB-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145784 |
Source
|
Record name | Pyroglutamyl-asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamyl-asparaginamide | |
CAS RN |
103322-29-8 |
Source
|
Record name | Pyroglutamyl-asparaginamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103322298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroglutamyl-asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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